molecular formula C15H19N B12525051 1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 683800-20-6

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12525051
CAS No.: 683800-20-6
M. Wt: 213.32 g/mol
InChI Key: GOQPPAZZQDNODJ-UHFFFAOYSA-N
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Description

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic aromatic organic compound It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, which then undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Techniques such as selective crystallization and distillation are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: It can be reduced to form dihydrocarbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

683800-20-6

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1,1,4-trimethyl-2,3,4,9-tetrahydrocarbazole

InChI

InChI=1S/C15H19N/c1-10-8-9-15(2,3)14-13(10)11-6-4-5-7-12(11)16-14/h4-7,10,16H,8-9H2,1-3H3

InChI Key

GOQPPAZZQDNODJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C3=CC=CC=C3N2)(C)C

Origin of Product

United States

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